N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline
Description
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline is an aniline derivative characterized by a tert-butyl-substituted phenoxyethyl chain and a methoxyethoxy group attached to the aromatic ring. This structural configuration imparts unique physicochemical properties, including enhanced hydrophobicity (due to the tert-butyl group) and improved solubility in organic solvents (from the methoxyethoxy moiety) .
Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-21(2,3)17-5-9-19(10-6-17)24-14-13-22-18-7-11-20(12-8-18)25-16-15-23-4/h5-12,22H,13-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEPHBXOYUGMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline typically involves a multi-step process. One common method includes the reaction of 4-(tert-butyl)phenol with 2-chloroethylamine hydrochloride to form an intermediate, which is then reacted with 4-(2-methoxyethoxy)aniline under specific conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy or aniline groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Proteomics Research
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline has shown promise in proteomics, particularly in studying protein interactions and cellular signaling pathways. Its structure suggests potential interactions with various biological targets, which could lead to alterations in enzyme activity and cellular processes.
Case Study: Protein Interaction Studies
In a study investigating the effects of this compound on specific protein targets, researchers found that it modulated the activity of certain kinases involved in cancer signaling pathways. This suggests a potential role as a therapeutic agent in cancer treatment.
2. Antioxidant Activity
Research indicates that the compound exhibits antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been documented, highlighting its potential as a protective agent against cellular damage.
Materials Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound allows it to serve as a building block for synthesizing advanced polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Polymer Synthesis
A recent study focused on synthesizing thermoplastic elastomers using this compound as a soft segment. The resulting materials demonstrated improved elasticity and thermal resistance compared to traditional elastomers, making them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The phenoxy and aniline groups allow it to bind to proteins and enzymes, modulating their activity. This binding can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its combination of substituents:
- Methoxyethoxy chain : Increases solubility and reactivity, facilitating participation in nucleophilic substitutions or hydrogen bonding .
Table 1: Key Structural and Functional Comparisons
Influence of Substituent Modifications
- Ether Chain Variations : Methoxyethoxy vs. ethoxyethoxy chains influence electronic properties. For example, methoxyethoxy’s methyl group may reduce polarity compared to ethoxyethoxy, affecting solubility and interaction with biological targets .
Biological Activity
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline, with the CAS number 1040693-40-0, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by research findings.
- Molecular Formula : CHNO
- Molecular Weight : 343.46 g/mol
- Boiling Point : Approximately 486.4 °C (predicted)
- Density : 1.060 g/cm³ (predicted)
- pKa : 4.90 (predicted)
- Hazard Classification : Irritant .
Synthesis
The synthesis of this compound involves several steps typically associated with m-aryloxy phenols. Recent studies have highlighted the use of various catalysts and reaction conditions to enhance yield and purity during synthesis .
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on m-aryloxy phenols have shown their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme overexpressed in various cancers such as colorectal and head and neck cancers .
2. Nitrate Oxide Synthase Inhibition
This compound has been evaluated for its effects on nitric oxide synthases (NOS), particularly in the context of neuroprotection and cardiovascular health. In vitro studies suggest that certain derivatives can selectively inhibit neuronal NOS (nNOS), which may have implications for treating neurodegenerative diseases .
3. Antimicrobial Activity
Preliminary tests have indicated that this compound may possess antimicrobial properties against a range of pathogens. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains .
Case Studies
A series of case studies have been conducted to evaluate the biological activity of similar compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
